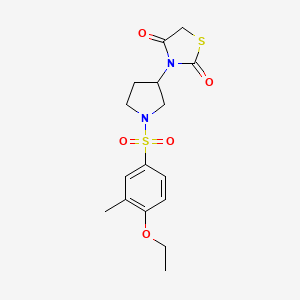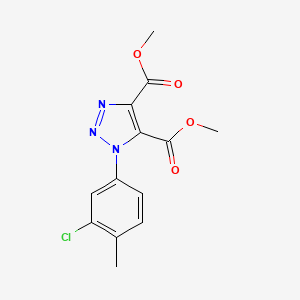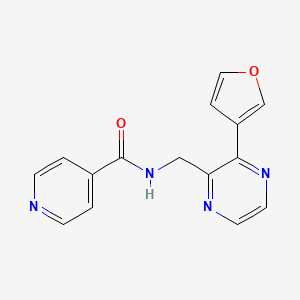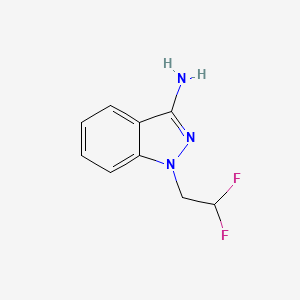
1-(2,2-difluoroethyl)-1H-indazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)-1H-indazol-3-amine is a chemical compound characterized by the presence of a difluoroethyl group attached to an indazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the use of difluoroacetic anhydride in the presence of a base such as triethylamine . The reaction proceeds through a Knoevenagel-type condensation, where the electrophilic species of difluoroacetaldehyde is generated in situ .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-Difluoroethyl)-1H-indazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as thiols, amines, and alcohols can replace one of the fluorine atoms.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or other reduced forms.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it forms carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Hypervalent iodine reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
- Substituted indazoles with various functional groups.
- Oxidized or reduced derivatives of the parent compound.
- Cross-coupled products with extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)-1H-indazol-3-amine has diverse applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of antiepileptic and anticancer agents.
Materials Science: It is used in the synthesis of thermoresponsive polymers with applications in drug delivery systems.
Biological Studies: The compound’s ability to modulate biological pathways makes it a valuable tool in studying cellular processes and protein interactions.
Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism by which 1-(2,2-difluoroethyl)-1H-indazol-3-amine exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound can bind to synaptic vesicle proteins and GABA receptors, influencing neurotransmission and exhibiting potential antiepileptic properties.
Pathways Involved: It modulates synaptic vesicle release and receptor activity, leading to altered neuronal signaling and potential therapeutic effects in neurological disorders.
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Difluoroethyl)-1H-indazol-3-amine can be compared with other similar compounds:
Similar Compounds:
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethyl)indazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13-14/h1-4,8H,5H2,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNGPDJTZXOKDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
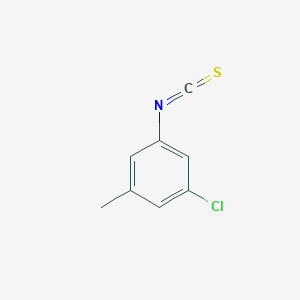
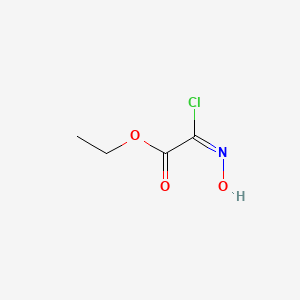
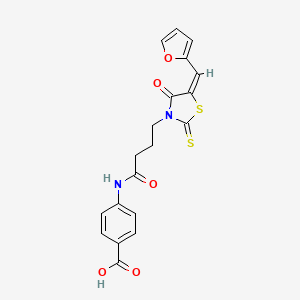
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2381994.png)
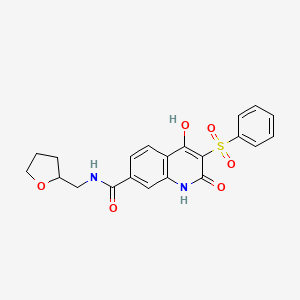
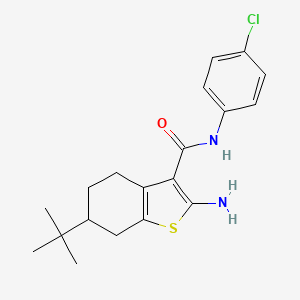
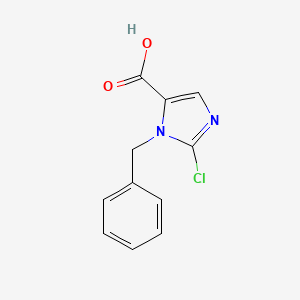
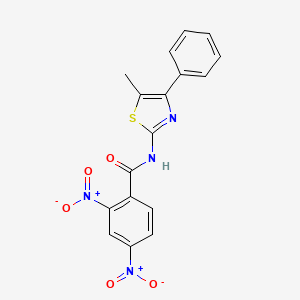
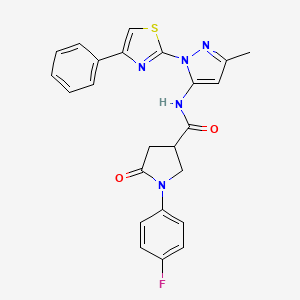
![5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B2382006.png)
